molecular formula C15H14N4O4S B2952351 3-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione CAS No. 2034494-01-2

3-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione

Cat. No.: B2952351
CAS No.: 2034494-01-2
M. Wt: 346.36
InChI Key: OLJDDMHIZWKEGE-UHFFFAOYSA-N
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Description

3-[1-(2,1,3-Benzothiadiazole-5-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione is a complex organic compound that features a benzothiadiazole moiety, a piperidine ring, and an oxazolidine-2,4-dione structure

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions for each step to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents for each reaction step.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like nitric acid for nitration or halogens for halogenation are commonly employed.

Major Products

    Oxidation: Oxidized derivatives of the piperidine ring.

    Reduction: Reduced forms of the carbonyl groups.

    Substitution: Nitro or halogenated derivatives of the benzothiadiazole moiety.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(2,1,3-Benzothiadiazole-5-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione is unique due to its combination of three distinct moieties, which confer specific chemical and biological properties that are not found in simpler compounds.

Properties

IUPAC Name

3-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4S/c20-13-8-23-15(22)19(13)10-3-5-18(6-4-10)14(21)9-1-2-11-12(7-9)17-24-16-11/h1-2,7,10H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLJDDMHIZWKEGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)COC2=O)C(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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